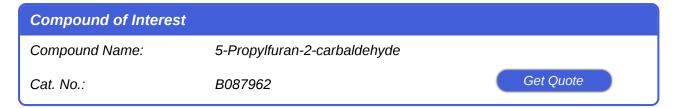


Validating the Structure of 5-Propylfuran-2-carbaldehyde: A 2D NMR Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of small organic molecules, using **5-propylfuran-2-carbaldehyde** as a case study. Detailed experimental protocols and data interpretation are provided to demonstrate the power of 2D NMR in unambiguously confirming chemical structures.

Structural Elucidation of 5-Propylfuran-2-carbaldehyde using 2D NMR

The structure of **5-propylfuran-2-carbaldehyde** can be unequivocally confirmed using a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC. These techniques reveal through-bond and through-space correlations between nuclei, allowing for a complete and unambiguous assignment of the molecule's proton and carbon skeletons.

Data Presentation: 1D and 2D NMR Correlation Data

The following table summarizes the expected 1H and 13C NMR chemical shifts and key 2D NMR correlations for **5-propylfuran-2-carbaldehyde**.



Atom Number	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	COSY Correlation s (¹H-¹H)	HSQC Correlation (¹H-¹³C)	HMBC Correlation s (¹H-¹³C)
1 (CHO)	9.51 (s)	176.9	-	Yes	C2, C3
2	-	151.8	-	-	-
3	7.16 (d)	123.5	H4	Yes	C2, C4, C5, CHO
4	6.23 (d)	108.7	НЗ	Yes	C2, C3, C5, C6
5	-	163.9	-	-	-
6 (CH ₂)	2.69 (t)	30.3	H7	Yes	C4, C5, C7, C8
7 (CH ₂)	1.72 (m)	20.9	H6, H8	Yes	C5, C6, C8
8 (CH₃)	0.97 (t)	13.6	H7	Yes	C6, C7

Interpretation of 2D NMR Spectra

A step-by-step analysis of the 2D NMR spectra leads to the complete structural assignment of **5-propylfuran-2-carbaldehyde**:

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2]
 - A cross-peak between the proton at 2.69 ppm (H6) and the proton at 1.72 ppm (H7)
 confirms the presence of the -CH₂-CH₂- fragment in the propyl chain.
 - A correlation between the proton at 1.72 ppm (H7) and the proton at 0.97 ppm (H8) establishes the terminal -CH₂-CH₃ group.
 - A cross-peak between the furanic protons at 7.16 ppm (H3) and 6.23 ppm (H4) confirms their adjacent positions on the furan ring.



- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[1][3]
 - The proton at 9.51 ppm correlates with the carbon at 176.9 ppm, assigning the aldehyde group.
 - The furanic protons at 7.16 ppm and 6.23 ppm correlate to the carbons at 123.5 ppm and 108.7 ppm, respectively.
 - The protons of the propyl chain at 2.69 ppm, 1.72 ppm, and 0.97 ppm correlate to the carbons at 30.3 ppm, 20.9 ppm, and 13.6 ppm, respectively.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.[1][3]
 - The aldehyde proton (H1) shows a correlation to the carbon at 151.8 ppm (C2) and 123.5 ppm (C3), confirming its attachment to C2 of the furan ring.
 - The furanic proton H3 shows correlations to the aldehyde carbon (C1), C2, C4, and C5, further establishing the connectivity around the furan ring.
 - Crucially, the protons of the methylene group adjacent to the ring (H6) show a correlation to the furan carbon at 163.9 ppm (C5) and 108.7 ppm (C4). This unambiguously places the propyl group at the C5 position of the furan ring.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other techniques can also provide valuable structural information. The choice of method often depends on the sample properties and the specific information required.



Feature	2D NMR Spectroscopy	Mass Spectrometry (MS)	X-ray Crystallography
Sample State	Solution	Gas phase (ionization)	Crystalline solid
Information Obtained	Detailed atomic connectivity, stereochemistry, dynamic processes in solution.	Molecular weight, elemental composition, fragmentation patterns for substructure identification.	Precise 3D atomic coordinates in the solid state, bond lengths, and angles.
Strengths	Non-destructive, provides detailed structural information in solution, versatile for a wide range of organic molecules.[4]	High sensitivity (requires very small sample amounts), provides accurate molecular formula.	Provides the most precise structural information.
Limitations	Lower sensitivity compared to MS, requires soluble samples, complex spectra for large molecules.	Does not directly provide stereochemical information, fragmentation can be complex to interpret.	Requires a single, well-ordered crystal, which can be difficult to obtain; structure may differ from solution conformation. [5][6]
Typical Sample Amount	1-10 mg[7]	ng to μg	μg to mg

Experimental Protocols Sample Preparation

• Dissolution: Dissolve 5-10 mg of **5-propylfuran-2-carbaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[8] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[8]



- Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
- Homogenization: Ensure the sample is well-mixed to avoid concentration gradients within the NMR tube.[7]

NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz NMR spectrometer. Specific parameters may need to be optimized for the instrument and sample.

- ¹H NMR:
 - Pulse Program: Standard single pulse
 - Spectral Width: 12-16 ppm
 - o Acquisition Time: 2-4 s
 - Relaxation Delay: 1-2 s
- COSY:
 - Pulse Program: cosygpqf (or similar)
 - Spectral Width (F1 and F2): 12-16 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans: 2-8
- HSQC:
 - Pulse Program: hsqcedetgpsisp2.2 (or similar for multiplicity editing)
 - Spectral Width (F2 ¹H): 12-16 ppm
 - Spectral Width (F1 ¹³C): 180-200 ppm



Number of Increments (F1): 128-256

Number of Scans: 2-8

HMBC:

Pulse Program: hmbcgplpndqf (or similar)

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 200-220 ppm

Number of Increments (F1): 256-512

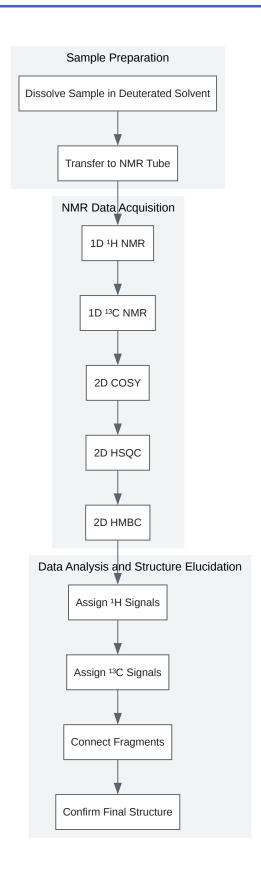
Number of Scans: 4-16

Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.[10]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical process of structure elucidation using 2D NMR.

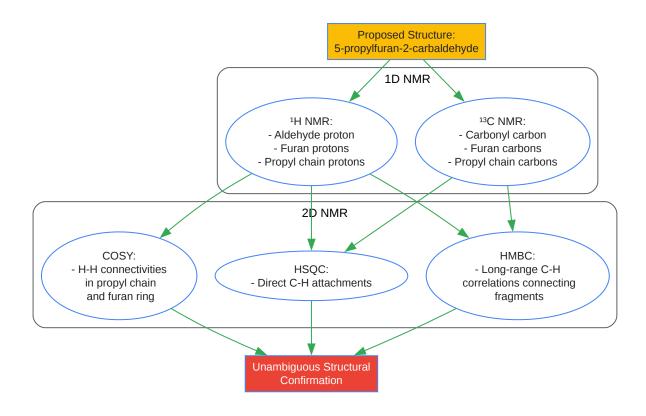




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Caption: Experimental workflow for 2D NMR structure validation.





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Caption: Logical relationships in 2D NMR based structure elucidation.

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